Methyl (2R)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate
Description
Methyl (2R)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate is a chiral, polycyclic dioxolane derivative characterized by multiple stereogenic centers and protective groups. Its structure comprises two fused 1,3-dioxolane rings with methyl and hydroxyl substituents, alongside a methyl ester functional group. The stereochemistry (R-configurations at positions 2, 4, 5, and 4’) is critical for its conformational stability and bioactivity. This compound is typically synthesized via multi-step reactions involving diastereoselective cyclization and protective group strategies . Its structural complexity makes it a candidate for applications in asymmetric synthesis, medicinal chemistry, and polymer science.
Properties
IUPAC Name |
methyl (2R)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O7/c1-12(2)17-6-7(18-12)9-10(8(14)11(15)16-5)20-13(3,4)19-9/h7-10,14H,6H2,1-5H3/t7-,8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXJGIPSUNBIQE-ZYUZMQFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(OC(O2)(C)C)C(C(=O)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)[C@H](C(=O)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2R)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple dioxolane rings and a hydroxyacetate functional group. The stereochemistry is significant for its biological activity, as the specific configurations at various chiral centers can influence interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₄O₈ |
| Molecular Weight | 350.47 g/mol |
| CAS Number | To be determined |
| Solubility | Soluble in organic solvents |
Research indicates that compounds with similar structural motifs often exhibit biological activities through interactions with specific enzymes or receptors. For instance, the dioxolane moiety may enhance lipophilicity, facilitating membrane permeability and interaction with lipid bilayers.
Enzyme Inhibition
Preliminary studies suggest that methyl (2R)-2-hydroxyacetate derivatives can inhibit certain enzymes involved in metabolic pathways. For example, compounds with similar dioxolane structures have been shown to inhibit phospholipase A2 (PLA2), which is crucial in lipid metabolism and inflammatory responses . This inhibition can lead to reduced inflammatory mediators and altered lipid profiles.
Antimicrobial Activity
In vitro studies have demonstrated that methyl (2R)-2-hydroxyacetate exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments using human cell lines indicate that the compound has a moderate cytotoxic effect at higher concentrations but shows selective toxicity towards cancerous cells compared to normal cells. This selectivity may be attributed to differences in membrane composition and metabolic activity between normal and cancerous cells.
Case Studies
- Case Study on Inhibition of PLA2 : A study focused on the inhibition of PLA2 by dioxolane derivatives showed that methyl (2R)-2-hydroxyacetate significantly reduced PLA2 activity in a dose-dependent manner. This suggests potential therapeutic applications in conditions characterized by excessive inflammation .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial efficacy of various dioxolane derivatives, including methyl (2R)-2-hydroxyacetate, against multi-drug resistant strains. Results indicated promising activity that warrants further investigation for clinical applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to the 1,3-dioxolane family, which includes derivatives with varying substituents and stereochemistry. Key structural analogues are compared below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
